molecular formula C8H11N3 B3260146 4-(Aminomethyl)benzenecarboximidamide CAS No. 32797-61-8

4-(Aminomethyl)benzenecarboximidamide

Cat. No. B3260146
CAS RN: 32797-61-8
M. Wt: 149.19 g/mol
InChI Key: CHOGNBXWAZDZBM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H11N3 . It has an average mass of 149.193 Da and a monoisotopic mass of 149.095291 Da . It is also known as 4-Aminobenzenecarboximidamide Dihydrochloride .


Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzenecarboximidamide or its derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which involved an intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative . Another study outlined a synthesis route characterized by simple operation, high total yields, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)benzenecarboximidamide consists of a benzene ring with an aminomethyl group (-CH2NH2) and a carboximidamide group (-C(=NH)NH2) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Aminomethyl)benzenecarboximidamide are not detailed in the retrieved sources, one study mentioned the synthesis of new aryl thiazolone–benzenesulfonamides, which could involve this compound .

Safety and Hazards

Safety data sheets suggest that 4-(Aminomethyl)benzenecarboximidamide may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for the study or use of 4-(Aminomethyl)benzenecarboximidamide are not detailed in the retrieved sources, the compound’s potential role in the synthesis of new antiproliferative agents suggests it may have future applications in medical and pharmaceutical research .

properties

IUPAC Name

4-(aminomethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGNBXWAZDZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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